5-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid

説明

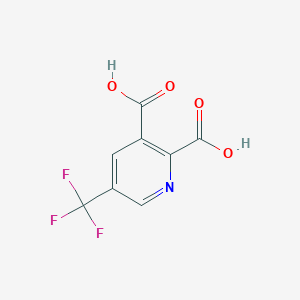

5-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid is a useful research compound. Its molecular formula is C8H4F3NO4 and its molecular weight is 235.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

5-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid (CAS No. 1202634-08-9) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with trifluoromethyl and two carboxylic acid groups. This structure contributes to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The trifluoromethyl group enhances metabolic stability and influences the compound's pharmacokinetic properties. It may also modulate enzyme activity or receptor binding, leading to therapeutic effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For example, pyridine derivatives have been studied for their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds typically range from 3.12 to 12.5 µg/mL against these pathogens .

Antiviral Properties

The antiviral potential of pyridine derivatives has also been explored. Certain studies suggest that modifications to the pyridine structure can enhance activity against viral infections, although specific data on this compound remains limited.

Anti-inflammatory Effects

Pyridine compounds have been reported to exhibit anti-inflammatory properties. The mechanisms may involve the inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation .

Research Findings and Case Studies

Several studies have investigated the biological activities of pyridine derivatives, providing insights into their pharmacological potential:

- Study on Antimicrobial Activity :

- Anti-inflammatory Mechanisms :

-

Pharmacokinetic Studies :

- Objective : Investigate the absorption and metabolism of pyridine compounds.

- Findings : The presence of trifluoromethyl groups was shown to enhance bioavailability and metabolic stability in animal models.

Data Table: Summary of Biological Activities

| Activity Type | Related Compounds | MIC Values (µg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Pyridine derivatives | 3.12 - 12.5 | Effective against S. aureus and E. coli |

| Antiviral | Various derivatives | Not specified | Potential activity against viral infections |

| Anti-inflammatory | Pyridine analogs | Not specified | Modulation of inflammatory cytokines |

科学的研究の応用

Agrochemical Applications

The primary application of 5-(trifluoromethyl)pyridine derivatives lies in the agrochemical industry:

-

Herbicides :

- Compounds derived from 5-(trifluoromethyl)pyridine-2,3-dicarboxylic acid are utilized as active ingredients in herbicides. For instance, fluazifop-butyl, an herbicide that inhibits acetyl-CoA carboxylase (ACCase), contains this moiety and has demonstrated superior herbicidal activity against perennial grass weeds .

- The introduction of the trifluoromethyl group has been shown to improve translocation and selectivity in herbicidal applications compared to non-fluorinated analogs.

- Pesticides :

Pharmaceutical Applications

In pharmaceuticals, this compound serves as a key structural component in various drug candidates:

- Antimicrobial Agents :

- Anti-inflammatory Drugs :

Case Study 1: Fluazifop-butyl

Fluazifop-butyl is a well-known herbicide that utilizes the 5-(trifluoromethyl)pyridine structure. Its effectiveness against grass weeds has made it a staple in agricultural practices. Studies show that its mechanism involves selective inhibition of ACCase, leading to disrupted fatty acid synthesis in target plants .

Case Study 2: Novel Antimicrobial Compounds

Recent research has focused on synthesizing new antimicrobial agents based on this compound. Preliminary results indicate that these compounds exhibit significant activity against various bacterial strains, suggesting potential for development into clinical therapies .

Data Tables

| Application Area | Compound Name | Functionality | Notes |

|---|---|---|---|

| Agrochemical | Fluazifop-butyl | Herbicide | ACCase inhibitor |

| Agrochemical | Various TFMP Derivatives | Pesticides | Enhanced efficacy |

| Pharmaceutical | Antimicrobial Derivatives | Antimicrobial agents | Potential for clinical use |

| Pharmaceutical | Anti-inflammatory Derivatives | Anti-inflammatory drugs | Ongoing research |

化学反応の分析

Hydrolysis of Ester Derivatives

The diethyl ester of 5-(trifluoromethyl)pyridine-2,3-dicarboxylic acid (PubChem CID: 14817128) undergoes hydrolysis under acidic or basic conditions to yield the dicarboxylic acid. This reaction is critical for generating the free acid form for further functionalization .

Example Reaction:

-

Substrate: Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate

-

Conditions: Aqueous HCl or NaOH, reflux

-

Product: this compound

Chlorination and Halogenation

The pyridine ring’s electron-deficient nature, enhanced by the trifluoromethyl group, facilitates electrophilic substitution. Chlorination occurs preferentially at the 4-position (relative to the carboxyl groups), as observed in analogous trifluoromethylpyridine derivatives .

Key Findings:

-

Chlorine gas (Cl₂) or phosphorus pentachloride (PCl₅) under catalytic conditions yields 4-chloro derivatives .

-

Competitive chlorination at other positions is minimized due to steric hindrance from carboxyl groups .

Decarboxylation Reactions

Controlled thermal decarboxylation removes one or both carboxyl groups, forming simpler trifluoromethylpyridines. This reaction is pH-dependent and proceeds via intermediate radicals or carbanions .

Experimental Conditions:

-

Temperature: 180–210°C under inert atmosphere

-

Catalyst: None required; reaction proceeds via radical pathways

Coordination Chemistry and Metal Complexation

The dicarboxylic acid acts as a bidentate ligand, chelating metal ions through its carboxylate groups. Structural studies of similar pyridinedicarboxylates (e.g., JMJD5 inhibitors) show coordination with active-site metals like Fe²⁺ or Zn²⁺ .

Example Application:

-

Binding Mode: The pyridine nitrogen and adjacent carboxylate group form a five-membered chelate ring with metal ions .

Nucleophilic Substitution at the Trifluoromethyl Group

While the CF₃ group is generally inert, strong nucleophiles (e.g., Grignard reagents) can displace fluorine atoms under high-temperature conditions. This reaction is less common due to the stability of the trifluoromethyl group .

Esterification and Amide Formation

The carboxylic acid groups react with alcohols or amines to form esters or amides, respectively. These derivatives are pivotal in agrochemical and pharmaceutical applications (e.g., sulfonylurea herbicides) .

Synthetic Routes:

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Esterification | Ethanol, H₂SO₄ | Diethyl ester | 85–90% |

| Amide Formation | Thionyl chloride, NH₃ | Diamide derivative | 70–75% |

Ring Functionalization via Radical Pathways

Radical chlorination or fluorination modifies the pyridine ring. For example, photochlorination with Cl₂ produces polychlorinated derivatives, though regioselectivity depends on reaction conditions .

特性

IUPAC Name |

5-(trifluoromethyl)pyridine-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO4/c9-8(10,11)3-1-4(6(13)14)5(7(15)16)12-2-3/h1-2H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFGLBMUYPPZUOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。